Product packaging for Flutolanil M-2 HFT(Cat. No.:CAS No. 90890-71-4)

Flutolanil M-2 HFT

Cat. No.: B14357880
CAS No.: 90890-71-4
M. Wt: 339.31 g/mol
InChI Key: MZWZZJVZOQEANE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Flutolanil M-2 HFT is a characterized metabolite of the fungicide Flutolanil, provided as a high-purity chemical standard for research use only. Flutolanil is a systemic benzanilide fungicide with protective and curative action, used extensively in agriculture to control Basidiomycete fungi, including various Rhizoctonia species that cause diseases like brown patch and blight in crops such as rice, potatoes, and turf . Its primary mode of action is the inhibition of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain, which disrupts cellular respiration in target fungi . This targeted mechanism contributes to its selectivity and low mammalian toxicity. The "M-2 HFT" designation suggests this compound is a key degradate, likely related to the 2-(trifluoromethyl)benzoic acid (2-TFMBA) moiety identified in metabolic pathways. Research using this metabolite is critical for monitoring residual flutolanil and its transformation products in the environment and in food commodities. Advanced analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed for the sensitive determination of total flutolanil residues, which includes its principal metabolites, in various matrices including livestock products and seafood . Environmental fate studies indicate that while flutolanil has low water solubility, it is persistent in soil and aquatic systems and has a low risk of leaching into groundwater . Chronic exposure studies on non-target organisms, such as zebrafish, have shown that flutolanil can induce oxidative stress and cause toxic effects in the liver . This product is strictly for research applications in environmental monitoring, analytical method development, metabolic fate studies, and toxicological research. It is not intended for diagnostic, therapeutic, or any other use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16F3NO3 B14357880 Flutolanil M-2 HFT CAS No. 90890-71-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90890-71-4

Molecular Formula

C17H16F3NO3

Molecular Weight

339.31 g/mol

IUPAC Name

N-(4-hydroxy-3-propan-2-yloxyphenyl)-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C17H16F3NO3/c1-10(2)24-15-9-11(7-8-14(15)22)21-16(23)12-5-3-4-6-13(12)17(18,19)20/h3-10,22H,1-2H3,(H,21,23)

InChI Key

MZWZZJVZOQEANE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2C(F)(F)F)O

Origin of Product

United States

Biotransformation and Formation Pathways of Flutolanil M 2 Hft

In Vivo Metabolic Pathways Leading to Flutolanil (B150245) M-2 HFT

The metabolism of flutolanil in both animals and plants can lead to the formation of Flutolanil M-2 HFT. apvma.gov.au This process primarily involves hydroxylation at the aniline (B41778) ring of the parent compound. apvma.gov.au

Hydroxylation at the Aniline Ring of Flutolanil

A key metabolic reaction in the formation of this compound is the hydroxylation of flutolanil. apvma.gov.auenvipath.org This biochemical process introduces a hydroxyl group onto the aniline ring of the flutolanil molecule, specifically at the 4'-position, resulting in the creation of 4'-hydroxy-3'-isopropoxy-2-trifluoromethylbenzanilide, also known as this compound. envipath.orgfao.org This transformation is a common metabolic pathway observed in various biological systems. apvma.gov.au

Occurrence as an Identified Metabolite in Animal Systems (e.g., Rats, Goats)

This compound has been identified as a metabolite in animal systems. fao.org Studies conducted on rats have shown that after oral administration of flutolanil, this compound (identified as metabolite M-2) is one of the resulting metabolites. fao.org Similarly, in studies with lactating goats, flutolanil was found to be hydroxylated to form metabolites M-04 and M-02 (this compound).

Table 1: Identification of this compound in Animal Systems

Animal SystemStudy DetailsFindings
RatsOral administration of [14C]flutolanil. fao.orgIdentified as metabolite M-2 (4'-hydroxy-3'-isopropoxy-2-trifluoromethylbenzanilide). fao.org
GoatsDosed with [14C]flutolanil. fao.orgFlutolanil is hydroxylated to metabolite M-02 (this compound).

Presence as a Metabolite in Plant Systems

The metabolism of flutolanil is similar in plants and animals, with this compound being a resulting metabolite. apvma.gov.au Research on various plants, including rice, potatoes, and peanuts, has confirmed the presence of flutolanil metabolites. fao.org While the parent compound, flutolanil, and another metabolite, M-4, are often the major components of the residue, traces of other metabolites, including M-2 (HFT), have been detected. fao.orgherts.ac.uk

Environmental Degradation and Transformation Routes to this compound

In the environment, flutolanil undergoes degradation, leading to the formation of several transformation products, one of which is this compound. nih.gov

Detection in Aerobic Soil Metabolism Studies

Studies on the aerobic metabolism of flutolanil in soil have indicated its slow degradation. nih.gov While the degradation process is not considered a primary environmental fate process, it does result in the formation of various byproducts. nih.gov One of the proposed reactions in the breakdown of flutolanil in soil is the hydroxylation at the 4'-position of the aniline ring, which produces this compound. envipath.org

Characterization as a Minor Degradate in Environmental Studies

Environmental fate studies have characterized this compound as a minor degradation product. envipath.org Due to the stability of flutolanil in soil, only small quantities of its degradates are typically detected in soil metabolism studies. envipath.org Despite this, the formation pathway involving hydroxylation to produce M-2 is a recognized, albeit minor, route in the environmental breakdown of flutolanil. envipath.org

Table 2: Compound Names

Abbreviation/CodeFull Chemical Name
FlutolanilN-(3-isopropoxyphenyl)-2-(trifluoromethyl)benzamide
This compound4'-hydroxy-3'-isopropoxy-2-trifluoromethylbenzanilide
M-4 (DIP)3'-hydroxy-2-trifluoromethylbenzanilide
M-5 (HDP)N-[3',4'-(dihydroxy)phenyl]-2-(trifluoromethyl)benzamide
M-6 (MDP)3'-methoxy-2-trifluoromethylbenzanilide
M-7 (HMD)4'-hydroxy-3'-methoxy-2-trifluoromethylbenzanilide
M-3 (HIP)Not explicitly defined in provided context
M-11Not explicitly defined in provided context
2-TFBA2-(trifluoromethyl)benzoic acid

This compound as a Research Model for Studying Metabolic Processes

Based on available scientific literature, there is no specific information indicating that this compound is itself used as a research model for studying metabolic processes. Research has focused on identifying it as a metabolic product of the parent fungicide, Flutolanil, and on its quantification as part of residue analysis in various matrices. fao.orgregulations.gov While analytical standards of Flutolanil and its metabolites, including M-2 HFT, are available for research and analytical applications, this is for the purpose of detection and identification rather than for use as a model compound to investigate broader metabolic pathways. hpc-standards.commedchemexpress.comlgcstandards.com

Advanced Analytical Methodologies for the Quantification and Characterization of Flutolanil M 2 Hft

Sample Preparation and Extraction Protocols for Diverse Matrices

The accurate determination of Flutolanil (B150245) M-2 HFT, a metabolite of the fungicide flutolanil, in various complex matrices necessitates robust and efficient sample preparation and extraction protocols. These methods are tailored to the specific physicochemical properties of the matrix to ensure the effective release and recovery of the analyte for subsequent analysis.

Methodologies for Biological Samples (e.g., Plant Tissues, Animal Tissues, Excreta)

The analysis of Flutolanil M-2 HFT in biological tissues often involves a multi-step process beginning with solvent extraction. In studies on lactating goats, animal tissues were subjected to extraction procedures to isolate and identify metabolites. fao.org For instance, in the analysis of goat tissues, metabolites like M-2 (HFT) were identified, indicating the systemic distribution of flutolanil and its transformation products. fao.org

A common approach for animal-derived food products involves hydrolysis to a common moiety. For example, a method developed for livestock products, including muscle, fat, liver, milk, and eggs, utilizes direct hydrolysis with sodium hydroxide (B78521) at high temperatures (200°C for 6 hours). nih.govresearchgate.net This process converts flutolanil and its metabolites, including M-2 HFT, to 2-(trifluoromethyl)benzoic acid (2-TFMBA). nih.govresearchgate.net Following hydrolysis, the sample is acidified and the target analyte is partitioned into an organic solvent mixture, such as ethyl acetate-n-hexane. nih.govresearchgate.net

In plant metabolism studies, such as those conducted on potatoes, extraction with organic solvents like acetone (B3395972) and chloroform (B151607) is a common first step. apvma.gov.au To release conjugated metabolites, which can include derivatives of M-2 HFT, acid and base hydrolysis of the water-soluble residue fractions may be employed. fao.org

The following table summarizes extraction solvents used for various biological matrices as part of the analytical method validation for flutolanil and its metabolites. epa.gov

MatrixExtraction Solvent(s)
RiceAcetone
Peanut MeatsAcetone and 80:20 acetonitrile (B52724):water
Animal FatAcetonitrile and hexane (B92381)
Milk and Animal Tissues (other than fat)Direct hydrolysis

Methodologies for Environmental Samples (e.g., Soil, Water)

The analysis of flutolanil and its metabolites in environmental samples is crucial for assessing its environmental fate. In soil, extraction is typically performed by blending the sample with a sequence of solvents. epa.gov For instance, a method for soil analysis involves placing a well-homogenized sample in a polyethylene (B3416737) bottle and extracting with a 90% hexane/10% acetone (v/v) mixture. epa.gov

For water samples, a common technique involves solid-phase extraction (SPE) for sample cleanup and concentration. epa.gov In one method, water samples are combined with acetonitrile and loaded onto an SPE cartridge. epa.gov After washing the cartridge, flutolanil and its metabolites are eluted with acetonitrile. epa.gov The eluate is then dried and reconstituted in a suitable solvent for analysis. epa.gov Another method for water analysis involves adding a sodium chloride solution to the sample, followed by extraction with hexane to isolate flutolanil and then with dichloromethane (B109758) for other metabolites. epa.gov

Chromatographic Separation and Spectrometric Detection Techniques

Following extraction and cleanup, advanced analytical techniques are employed for the separation and detection of this compound and related compounds.

Application of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for the sensitive and selective analysis of flutolanil and its metabolites, including M-2 HFT. nih.govresearchgate.netfao.orgnih.gov This technique offers high specificity and allows for the detection of trace levels of the analyte in complex matrices.

In a method developed for the analysis of flutolanil residues in Brassica vegetables, LC-MS/MS was used with electrospray ionization (ESI) in positive mode. fao.org The method was validated for broccoli, cabbage, and mustard greens, demonstrating good recoveries and precision. fao.org Similarly, LC-MS/MS is used for monitoring flutolanil residues in body tissues and fluids, with a limit of quantification (LOQ) of 0.01 mg/kg for tissues. nih.gov

A simple and sensitive LC-MS/MS method was developed for the determination of residual flutolanil and its principal metabolites in livestock and seafood products after hydrolysis to 2-TFMBA. nih.govresearchgate.net This method demonstrated excellent recoveries (88-107%) and precision (<10%) with a limit of quantification of 0.01 mg/kg. nih.govresearchgate.net

Utilization of Common Moiety Methods for Hydrolytic Conversion (e.g., to 2-Trifluoromethylbenzoic Acid)

A widely used strategy for the analysis of total flutolanil residues, including M-2 HFT, is the common moiety method. fao.orgepa.gov This approach involves the chemical conversion of flutolanil and all its metabolites containing the 2-trifluoromethylbenzoyl group to a single, common compound, 2-trifluoromethylbenzoic acid (2-TFMBA). fao.orgepa.gov

This conversion is typically achieved through base hydrolysis. epa.gov Once converted, the 2-TFMBA is often methylated to form methyl 2-trifluoromethylbenzoate, which is then analyzed by gas chromatography (GC). fao.org This method has been applied to a wide range of matrices, including crops, animal tissues, milk, and eggs. fao.orgepa.gov For example, in the analysis of animal tissues, samples are subjected to base hydrolysis, followed by derivatization to form 2-trifluoromethyl benzoic acid, which is then analyzed. apvma.gov.au

Method Validation and Performance Assessment

The validation of analytical methods is a critical step to ensure the reliability and accuracy of the generated data. Method validation for this compound and related compounds typically assesses parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

For instance, the validation of an LC-MS/MS method for flutolanil in water established an LOQ of 0.1 µg/L. epa.gov The validation of a common moiety method for flutolanil and its metabolites in milk, peanuts, and rice demonstrated the robustness of the method across different matrices. epa.gov The limit of determination for this procedure was set at 0.05 ppm for whole milk and animal tissues and 0.2 ppm for rice and peanut matrices. epa.gov

A study validating an analytical method for flutolanil and its metabolite M-4 in broccoli, cabbage, and mustard greens showed recoveries between 83% and 110%, with a relative standard deviation below 10%. fao.org Another method for livestock and seafood products reported excellent recoveries of 88-107% and precision of less than 10%. nih.govresearchgate.net

The following table presents a summary of validation data for an analytical method for flutolanil in water. epa.gov

ParameterValue
Limit of Quantification (LOQ)0.1 µg/L
Limit of Detection (LOD)0.03 µg/L
Linearity (r²)0.9994
Recovery at 0.1 µg/L90.4-99.7%
Recovery at 1.0 µg/L97.6-103.7%

Compound Names

Abbreviation / CodeFull Chemical Name
FlutolanilN-[3-(1-methylethoxy)phenyl]-2-(trifluoromethyl)benzamide
M-2 (HFT)N-[4'-hydroxy-3'-(1-methylethoxy)phenyl]-2-(trifluoromethyl) benzamide
M-3 (HIP)3'-(hydroxymethy1ethoxy)-2-trifluoromethyl-benzanilide
M-4 (DIP)N-(3'-hydroxyphenyl)-2-(trifluoromethyl)bezamide or α,α,α-trifluoro-3'-hydroxy-o-toluanilide
M-5 (HDP)4'-hydroxy-3'-hydroxy-2-trifluoromethylbenzanilide
M-7 (HMD)4'-hydroxy-3'-methoxy-2-trifluoromethylbenzanilide
M-11N-[3'-(1-methylethoxy)phenyl]-2-carboxybenzamide
2-TFMBA2-(Trifluoromethyl)benzoic acid
Methyl 2-trifluoromethylbenzoateMethyl 2-(trifluoromethyl)benzoate

Determination of Limits of Detection and Quantification for this compound

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

For Flutolanil and its residues, these limits are established through rigorous validation studies across various matrices. An analytical method using LC-MS/MS for the determination of Flutolanil in water established an LOQ of 0.1 µg/L, with a corresponding LOD of 0.03 µg/L as determined by the independent laboratory validation (ILV). epa.gov In soil, an LC-MS/MS method was validated with a claimed LOQ of 0.01 mg/kg, and the ILV reported an LOD of 0.003 mg/kg.

For food commodities, multiresidue analytical methods based on LC-MS/MS have been validated to quantify Flutolanil with an LOQ of 0.01 mg/kg in diverse matrices such as peanuts. nih.gov A comprehensive method developed for livestock products and seafood, which determines total Flutolanil residues by converting them to 2-TFMBA, achieved a limit of quantification of 0.01 mg/kg. researchgate.netnih.gov In specific residue trials for peanuts analyzing for the parent compound and metabolites M-2 and M-4, the M-2 metabolite was consistently reported to be below the LOQ. nih.gov

The following table summarizes the LOD and LOQ values for Flutolanil in different matrices as reported in validation studies.

Analyte/MethodMatrixLODLOQAnalytical Technique
FlutolanilRiver Water0.03 µg/L epa.gov0.1 µg/L epa.govLC-MS/MS
FlutolanilSoil0.003 mg/kg 0.01 mg/kg LC-MS/MS
FlutolanilPlant Matrices (e.g., Peanuts)Not Reported0.01 mg/kg nih.govHPLC-MS/MS
Total Residue (as 2-TFMBA)Livestock & Seafood ProductsNot Reported0.01 mg/kg nih.govLC-MS/MS

Evaluation of Analytical Recovery and Precision

Method validation includes the assessment of recovery and precision to ensure the reliability and reproducibility of the analytical results. Recovery, expressed as a percentage, measures the accuracy of the method by quantifying the proportion of the analyte detected after the entire analytical process. Precision, typically reported as the relative standard deviation (RSD), measures the degree of agreement among a series of individual measurements.

Validation studies for Flutolanil demonstrate high recovery and precision. For the analysis of Flutolanil in water, mean recoveries in river water ranged from 84% to 89% with RSD values between 4.2% and 8.0% at fortification levels of 0.1 µg/L and 1 µg/L. epa.gov In soil, the method for Flutolanil showed mean recoveries between 87% and 92% with RSDs of 3.4% to 6.3%.

In food matrices, a modified LC-MS/MS method (XAM-65) validated for Flutolanil in broccoli, cabbage, and mustard greens yielded recoveries between 83% and 110% with RSDs below 10%. fao.org The total residue method for livestock and seafood products, which includes M-2 HFT in its scope via conversion to 2-TFMBA, showed excellent recoveries of 88-107% with precision values (RSD) of less than 10%. researchgate.netnih.gov

The tables below present the recovery and precision data from various validation studies.

Table 1: Recovery and Precision for Flutolanil in Water epa.gov

Fortification Level (µg/L) Number of Samples (n) Mean Recovery (%) RSD (%)
0.1 (LOQ) 5 84 8.0

Table 2: Recovery and Precision for Flutolanil in Various Food Matrices

Matrix Fortification Levels (mg/kg) Recovery Range (%) RSD (%) Reference
Broccoli 0.05, 0.5, 5 96-110 <10 fao.org
Cabbage 0.05, 0.5, 5 97-106 <10 fao.org
Mustard Greens 0.05, 0.5, 5 83-110 <10 fao.org

Environmental Fate and Dynamics of Flutolanil M 2 Hft

Persistence and Degradation Kinetics in Environmental Compartments

The persistence of a chemical in the environment is a key determinant of its potential for long-term exposure and effects. This is often characterized by its half-life, the time it takes for 50% of the initial concentration to dissipate.

In aquatic systems, the parent compound flutolanil (B150245) is also persistent. herts.ac.uk It is resistant to hydrolysis at various pH levels and to photolysis in water. regulations.gov An aerobic aquatic metabolism study reported a half-life of one year for flutolanil, indicating that biodegradation is not a significant fate process in water. nih.gov Flutolanil M-2 HFT, along with another metabolite, was observed under anaerobic conditions during the flooded stage of a study, suggesting its formation in such environments. regulations.gov However, specific data on the stability and dissipation rates of this compound in aquatic environments are limited. The high persistence of the parent compound in water suggests that its metabolites could also persist. regulations.gov

Analysis of Half-Lives in Soil Systems under Various Conditions

Transport and Distribution Mechanisms within Ecosystems

The movement and distribution of a chemical within an ecosystem are governed by its physical and chemical properties, which influence its mobility in soil and its potential for off-target movement.

The mobility of flutolanil in soil is considered to be low to moderate. nih.gov This is based on its soil organic carbon-water (B12546825) partitioning coefficient (Koc) values, which range from 418 to 1340 mL/g. nih.gov A higher Koc value indicates a greater tendency for a chemical to adsorb to soil particles, reducing its mobility. While specific Koc values for this compound are not provided, the structural similarity to the parent compound suggests it may have comparable mobility characteristics. The hydroxylation that forms M-2 HFT could potentially increase its polarity and, consequently, its mobility relative to flutolanil, but experimental data is needed to confirm this.

Table 1: Soil Mobility Parameters for Flutolanil

Parameter Value Interpretation Source
Koc 418 - 1340 mL/g Low to Moderate Mobility nih.gov

| Groundwater Ubiquity Score (GUS) | 2.68 | Marginal Leaching Potential | |

The potential for off-target movement of flutolanil and its metabolites is a concern. regulations.gov Flutolanil can be transported to surface water through runoff and soil erosion. regulations.gov A study comparing the runoff of flutolanil and another fungicide from turfgrass found that a greater load of flutolanil was transported off-site, which was attributed to its chemical properties. Given that this compound is formed in the environment, it has the potential to be transported along with soil and water from treated areas. The low vapor pressure of the parent compound suggests that volatilization is not a significant route of environmental dispersion. regulations.gov

Characterization of Mobility in Soil Profiles (e.g., Adsorption/Desorption)

Comparative Analysis of this compound Environmental Behavior with the Parent Compound and Other Flutolanil Metabolites

Flutolanil degrades into several metabolites, with this compound being one of them. nih.govfao.org The primary degradation pathways for flutolanil in soil include hydrolysis of the ether bond to form M-4 (DIP), hydroxylation to form M-2 HFT, and oxidation of the isopropyl group to form M-3 and M-11. envipath.org

The parent compound, flutolanil, is characterized by its high persistence in both soil and aquatic environments and its low to moderate mobility in soil. nih.govherts.ac.uk In laboratory studies, the formation of major transformation products from flutolanil is generally slow. regulations.gov For instance, the metabolite 3'-hydroxy-2-trifluoromethyl-benzanilide (DIP or M-4) was formed at no more than 3% of the applied flutolanil in aerobic soil metabolism studies. regulations.gov

This compound is formed through hydroxylation, a common metabolic pathway. envipath.org This hydroxylation could potentially increase the water solubility and mobility of the molecule compared to the parent flutolanil. Other metabolites, such as M-4 (DIP), which is formed through deisopropylation, have also been studied. The environmental behavior of these various metabolites can differ based on their individual chemical properties. A comprehensive understanding of the environmental risk of flutolanil requires assessing the fate and transport of not only the parent compound but also its significant metabolites like M-2 HFT.

Table 2: Mentioned Compounds

Compound Name Abbreviation
Flutolanil
This compound M-2 HFT
3'-hydroxy-2-trifluoromethylbenzanilide M-4 / DIP
4'-hydroxy-3'-isopropoxy-2-trifluoromethylbenzanilide M-2 HFT
3'-(hydroxymethy1ethoxy)-2- trifluoromethyl-benzanilide M-3 / HIP
4'-hydroxy-3'-methoxy-2-trifluoromethylbenzanilide M-7 / HMD
3'-methoxy-2-trifluoromethyl-benzanilide M-6 / MDP
4'-hydroxy-3'-isopropoxy-2-triflouromethyl-benzanilide HFT
Desisopropyl flutolanil DIP

Research Perspectives and Future Directions Pertaining to Flutolanil M 2 Hft

Elucidation of Specific Enzymatic Pathways Governing M-2 HFT Formation in Biological Systems

The formation of Flutolanil (B150245) M-2 HFT is a result of metabolic hydroxylation of the parent flutolanil molecule. apvma.gov.au This biochemical process is a common detoxification pathway in many organisms.

Key Research Findings:

Primary Metabolic Reaction: The principal reaction leading to the formation of M-2 HFT is the hydroxylation of the aniline (B41778) ring of flutolanil. apvma.gov.au This introduces a hydroxyl (-OH) group at the 4'-position of the phenyl ring.

Cross-Species Metabolism: Studies have shown that the metabolism of flutolanil is qualitatively similar in plants and animals, with both systems capable of producing M-2 HFT. apvma.gov.au This metabolite has been identified in animal studies, for instance in rats and goats, where it is often found as a conjugate. fao.org In goats, the glucuronide conjugate of M-2 was identified as a key metabolite in urine. fao.org

Enzymatic Systems Implicated: The enzymatic reactions responsible for the hydroxylation of xenobiotics like flutolanil are predominantly catalyzed by the cytochrome P450 (CYP450) monooxygenase system. unboundmedicine.comwikipedia.org These enzymes are integral to the metabolism of a vast array of foreign compounds. unboundmedicine.com Research on the effects of flutolanil on zebrafish has indicated an upregulation of cyp19a, a gene encoding for a cytochrome P450 aromatase, suggesting the involvement of the CYP450 system in the metabolic response to flutolanil exposure. x-mol.netmedchemexpress.cn In vitro comparative metabolism studies using liver microsomes from rats, mice, rabbits, dogs, and humans have indicated that the metabolic pathways for flutolanil are qualitatively comparable across these species, further pointing to a conserved enzymatic system like CYP450. nih.gov

Future Research Directions:

Future research should aim to identify the specific CYP450 isozymes responsible for the hydroxylation of flutolanil to M-2 HFT in different organisms, including agriculturally relevant plants, soil microorganisms, and non-target animal species. Understanding these specific pathways will provide a more precise assessment of the metabolic fate of flutolanil and the potential for M-2 HFT formation in various environmental compartments.

Application of Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation in Complex Matrices

The accurate identification and quantification of Flutolanil M-2 HFT in complex samples such as soil, water, and biological tissues necessitate the use of advanced analytical instrumentation.

Key Research Findings:

Chromatographic-Mass Spectrometric Methods: A common approach for the analysis of flutolanil and its metabolites is the use of a "common moiety" method. For instance, an adequate high-performance liquid chromatography/mass spectrometry (HPLC/MS) method (Method AU/95R/04) is available that determines residues of flutolanil and its metabolites by converting them to 2-trifluoromethyl benzoic acid (2-TFBA). federalregister.gov A more advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the determination of residual flutolanil and its principal metabolites in livestock and seafood products. researchgate.net This method also relies on the hydrolysis of the parent compound and its metabolites to 2-TFMBA. researchgate.net Such methods are crucial for regulatory monitoring and ensuring food safety. researchgate.net

Spectroscopic Techniques for Structural Confirmation: While mass spectrometry is powerful for detection and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to provide detailed structural information, which is essential for the unambiguous identification of metabolites. nih.govnih.gov The integration of LC-MS and NMR is a powerful platform for the analysis of trace analytes in complex matrices. nih.gov Techniques such as 1H NMR and 13C NMR would be instrumental in confirming the precise location of the hydroxyl group on the aromatic ring of M-2 HFT. youtube.com

Future Research Directions:

There is a need for the development and publication of analytical methods that can directly measure this compound without the need for hydrolysis to a common moiety. This would allow for a more accurate assessment of the concentration of the specific metabolite. The isolation and purification of M-2 HFT to acquire detailed 1D and 2D NMR data, as well as high-resolution mass spectra (HRMS), would be invaluable for creating a comprehensive analytical standard. This would aid in its unequivocal identification in complex environmental and biological samples.

Table 1: Advanced Spectroscopic Techniques and Their Application

Technique Application in M-2 HFT Analysis Potential Insights
LC-MS/MS Quantitative analysis in food and environmental samples. nih.govresearchgate.net High sensitivity and selectivity for detecting low concentrations of the metabolite in complex matrices.
HRMS Accurate mass determination for formula confirmation. nih.gov Provides high-confidence identification of the elemental composition of M-2 HFT.
1H NMR Determination of the proton framework of the molecule. youtube.com Confirms the structure and can distinguish between isomers.
13C NMR Elucidation of the carbon skeleton. youtube.com Provides complementary structural information to 1H NMR.
LC-MS-NMR Online separation and structural identification. nih.gov Allows for direct structural elucidation of components in a mixture without prior isolation.

Development of Integrated Modeling and Predictive Analytics for Metabolite Formation and Environmental Fate

Predictive modeling is an essential tool for forecasting the environmental behavior of pesticides and their metabolites, aiding in risk assessment and management.

Key Research Findings:

Modeling of the Parent Compound: The environmental fate of flutolanil has been assessed using screening-level water exposure models such as the Pesticide Root Zone Model (PRZM), the Exposure Analysis Modeling System (EXAMS), and the Screening Concentration in Ground Water (SCI-GROW) model. These models utilize the physicochemical properties of flutolanil to estimate its concentrations in surface and groundwater. federalregister.gov

Molecular Docking: At a molecular level, modeling techniques such as molecular docking have been employed to study the interaction between flutolanil derivatives and their target enzyme, succinate (B1194679) dehydrogenase (SDH). mdpi.com This provides insight into the structure-activity relationship of these compounds.

Future Research Directions:

A significant gap exists in the development of integrated models that can predict the rate and extent of this compound formation in different environmental and biological systems. Future modeling efforts should focus on:

Quantitative Structure-Activity Relationship (QSAR) Models: Developing QSAR models to predict the metabolic susceptibility of flutolanil to hydroxylation by various enzymatic systems.

Metabolic Pathway Models: Creating kinetic models that simulate the formation and subsequent degradation of M-2 HFT in soil and aquatic environments.

Integrated Environmental Fate Models: Incorporating metabolite formation pathways into existing environmental fate models (like PRZM/EXAMS) to provide a more holistic prediction of the entire flutolanil residue profile in the environment, not just the parent compound.

Investigating the Contribution of this compound to the Overall Environmental Footprint of Flutolanil

The environmental footprint of a pesticide is determined not only by the parent compound but also by the persistence, mobility, and toxicity of its major metabolites.

Key Research Findings:

Presence in Plants: In a study on potatoes, a metabolite referred to as M-02, which is likely this compound, was found to constitute a significant portion of the total radioactive residue (44%) in the foliage. nih.gov This highlights the potential for M-2 HFT to be a major residue component in certain parts of treated crops.

Potential for Toxicity: The significant presence of M-02 in potato foliage has led to calls for further investigations into its genotoxicity and general toxicity. nih.gov While flutolanil itself has shown low acute toxicity, the toxicological profile of its metabolites is not as well-defined. apvma.gov.au

Aquatic Toxicity: Studies on zebrafish have demonstrated that chronic exposure to the parent compound flutolanil can lead to liver damage, endocrine disruption, and reproductive issues.

Future Research Directions:

To fully understand the environmental footprint of flutolanil, it is crucial to investigate the specific properties of this compound. Key research areas include:

Ecotoxicology of M-2 HFT: Conducting studies to determine the acute and chronic toxicity of M-2 HFT to a range of non-target organisms, including aquatic invertebrates, fish, and soil organisms.

Persistence and Mobility Studies: Performing laboratory and field studies to determine the degradation half-life (DT50) and soil sorption coefficient (Koc) of M-2 HFT. This data is essential for accurately modeling its environmental fate.

Q & A

Q. What methodologies are commonly employed to assess the impact of HFT on market liquidity in academic research?

Researchers use event studies and econometric models (e.g., vector autoregression) to analyze millisecond-level trade data. Order book metrics, such as bid-ask spreads and depth, are combined with HFT identifier flags from regulatory filings (e.g., MiFID II). These methods quantify liquidity changes during market shocks and normal conditions .

Q. How do researchers differentiate HFT activity from non-HFT trading in empirical studies?

Identification relies on:

  • Message traffic thresholds (e.g., >1,000 orders/day),
  • Order-to-trade ratios (high ratios indicate HFT),
  • Regulatory classifications (e.g., MiFID II flags),
  • Machine learning clustering of trading patterns. Multi-method validation is critical due to definitional ambiguity .

Q. What statistical techniques are used to analyze HFT-driven market anomalies?

Time-series analysis (e.g., GARCH models) detects volatility clustering, while Granger causality tests identify lead-lag relationships between HFT and non-HFT orders. Clustering algorithms (k-means, DBSCAN) classify HFT strategies in large datasets .

Advanced Research Questions

Q. How can contradictory findings about HFT’s dual role in liquidity provision and market fragility be reconciled methodologically?

Conduct comparative multi-market studies using natural experiments (e.g., exchange rule changes) with matched control groups. Measure:

  • Liquidity shock recovery times,
  • HFT participation pre/post intervention,
  • Non-HFT trader responses via agent-based modeling . Triangulate results with regulatory data .

Q. What experimental designs address the challenges of modeling HFT’s impact on market microstructure?

Use limit-order book simulations with parameterized HFT agents (e.g., market makers, arbitrageurs). Validate against real-world data by:

  • Calibrating latency distributions,
  • Incorporating adaptive learning algorithms ,
  • Testing under stress scenarios (e.g., flash crashes) .

Q. How can researchers overcome data limitations when analyzing HFT in emerging markets?

Combine synthetic data generation (e.g., ABIDES platform) with partial real-order book data. Validate through:

  • Sensitivity analysis of simulated HFT parameters,
  • Cross-verification with fragmented regulatory datasets,
  • Collaboration with exchanges for restricted data access .

Q. What computational frameworks enable real-time analysis of HFT strategies?

Complex Event Processing (CEP) engines (e.g., Apache Flink) process streaming data for pattern recognition. Pair with FPGA-accelerated backtesting to evaluate strategy performance under low-latency conditions .

Data Presentation Guidelines

Q. How should researchers structure tables to compare HFT strategies across studies?

Tables should:

  • Use Roman numerals and self-explanatory titles,
  • Include columns for strategy type (e.g., market making, arbitrage), data sources , key metrics (e.g., latency, Sharpe ratio),
  • Annotate footnotes for methodological variations (e.g., HFT identification criteria) .

Q. What visualization techniques best represent HFT’s temporal impact on liquidity?

Use heatmaps for intraday liquidity patterns and microsecond-level time-series plots for order flow dynamics. For multi-market comparisons, small multiples or 3D surface plots enhance cross-sectional analysis .

Addressing Contradictions in Literature

Q. Why do studies on HFT’s liquidity effects yield conflicting results, and how can methodologies resolve this?

Discrepancies arise from:

  • Market-specific factors (e.g., developed vs. emerging markets),
  • Temporal biases (e.g., pre/post financial crises),
  • HFT strategy heterogeneity .
    Mitigate by standardizing liquidity metrics (e.g., Amihud illiquidity ratio) and adopting panel data regression with fixed effects .

Q. What frameworks unify theoretical and empirical approaches to HFT regulation analysis?

Develop hybrid models integrating:

  • Game-theoretic predictions of HFT behavior,
  • Empirical validation using regulatory trial data (e.g., SEC pilot programs),
  • Counterfactual analysis of proposed regulations via simulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.